molecular formula C12H6Cl2F4N2O4 B11816744 methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate

methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate

Cat. No.: B11816744
M. Wt: 389.08 g/mol
InChI Key: SZOHMITWOBXDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate is a complex organic compound that contains both fluorine and chlorine atoms. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate typically involves the reaction of chlorodifluoroacetic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide variety of products, depending on the nucleophile used .

Scientific Research Applications

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the specific conditions. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their activity, or interacting with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate 2-chloro-2,2-difluoroacetate is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. These properties make it particularly useful in reactions requiring high selectivity and reactivity .

Properties

Molecular Formula

C12H6Cl2F4N2O4

Molecular Weight

389.08 g/mol

IUPAC Name

methyl 3-(2-chloro-2,2-difluoroacetyl)oxy-2-[chloro(difluoro)methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C12H6Cl2F4N2O4/c1-23-8(21)5-3-2-4-6-7(5)20(9(19-6)11(13,15)16)24-10(22)12(14,17)18/h2-4H,1H3

InChI Key

SZOHMITWOBXDFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(N2OC(=O)C(F)(F)Cl)C(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.